2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride
Overview
Description
2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyrrolidine ring attached to the pyridine nucleus, which imparts unique chemical and biological properties to the compound
Mechanism of Action
Target of Action
The primary target of 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride is the neuronal nicotinic acetylcholine receptor (nAChR) . The α6 and α7 subunit-containing neuronal nAChRs are particularly responsive to this compound . The nAChRs play a crucial role in transmitting signals in the nervous system.
Mode of Action
This compound acts as an agonist at the nAChR . This means it binds to these receptors and activates them, mimicking the action of the natural neurotransmitter, acetylcholine. The activation of these receptors leads to an influx of ions into the neuron, triggering a response.
Biochemical Pathways
The activation of nAChRs by this compound can affect various biochemical pathways. For instance, it can influence the release of other neurotransmitters, modulate synaptic transmission, and affect cellular excitability . The exact downstream effects can vary depending on the specific type of nAChR and its location in the nervous system.
Pharmacokinetics
Similar compounds are known to be well-absorbed and can cross the blood-brain barrier, suggesting good bioavailability .
Result of Action
The activation of nAChRs by this compound can have various effects at the molecular and cellular level. For instance, it can modulate neuronal excitability, influence neurotransmitter release, and affect synaptic plasticity . These changes can ultimately influence neural communication and processing.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other neurotransmitters, the state of the neuron (e.g., resting or firing), and the local ionic environment can all affect the compound’s action . Additionally, factors such as pH and temperature can influence the stability of the compound.
Biochemical Analysis
Biochemical Properties
2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known to interact with various enzymes, potentially inhibiting or activating them . These interactions can affect the overall biochemical pathways in which these enzymes are involved.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell signaling pathways can lead to changes in the expression of specific genes, thereby altering cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways they regulate. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects may also be observed at high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can be transported by specific transporters or binding proteins, which determine its localization and accumulation within the cell. These factors influence the compound’s overall effectiveness and function .
Subcellular Localization
This compound is localized to specific subcellular compartments, which affects its activity and function. Targeting signals or post-translational modifications may direct the compound to particular organelles, where it can exert its biochemical effects. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride typically involves the reaction of 2-methylpyridine with pyrrolidine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) to facilitate the reaction. The reaction is carried out in an organic solvent like ethanol (EtOH) at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction efficiency, better control over reaction parameters, and scalability. The use of automated systems and advanced reactors can further enhance the production process, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, H2O2 in acidic medium.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce pyrrolidine-substituted pyridines .
Scientific Research Applications
2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Comparison with Similar Compounds
2-Methylpyridine: Lacks the pyrrolidine ring, resulting in different chemical and biological properties.
6-(Pyrrolidin-1-yl)pyridine: Similar structure but without the methyl group, affecting its reactivity and applications.
Pyrrolidine-substituted pyridines: A broader class of compounds with varying substituents on the pyridine ring, each with unique properties.
Uniqueness: 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride is unique due to the presence of both the methyl group and the pyrrolidine ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for diverse research applications and potential therapeutic uses .
Properties
IUPAC Name |
2-methyl-6-pyrrolidin-1-ylpyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-9-5-4-6-10(11-9)12-7-2-3-8-12;/h4-6H,2-3,7-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALLOWAPJBLBJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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